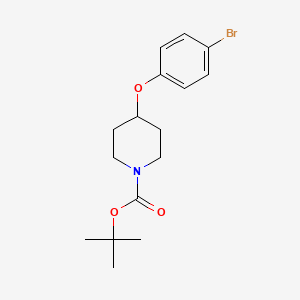

1-BOC-4-(4-溴苯氧基)哌啶

描述

1-BOC-4-(4-bromophenoxy)piperidine is a protected building block used in organic synthesis . It is also a reactant for synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes .

Synthesis Analysis

The synthesis of N-boc-4-hydroxypiperidine involves several steps including the use of 4-piperidone hydrochloride hydrate, distilled water, liquid ammonia, toluene, anhydrous magnesium sulfate, methanol, sodium borohydride, dilute hydrochloric acid, dichloromethane, n-hexane, potassium carbonate, and di-tert-butyl dicarbonate . Other synthesis methods involve the use of bromomethyltriphenylphsphonium bromide and N-Boc piperidone.Molecular Structure Analysis

The molecular formula of 1-BOC-4-(4-bromophenoxy)piperidine is C16H22BrNO3 . Its average mass is 356.255 Da and its monoisotopic mass is 355.078308 Da .Chemical Reactions Analysis

1-BOC-4-(4-bromophenoxy)piperidine is involved in various chemical reactions. For instance, it is used in α-arylation of aldehydes and enantioselective α-benzylation of aldehydes via photoredox organocatalysis .Physical and Chemical Properties Analysis

1-BOC-4-(4-bromophenoxy)piperidine has a density of 1.3±0.1 g/cm3, a boiling point of 418.6±35.0 °C at 760 mmHg, and a flash point of 207.0±25.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .科学研究应用

Pim-1 抑制剂的合成

1-BOC-4-(4-溴苯氧基)哌啶用于合成 Pim-1 激酶抑制剂。Pim-1 是一种癌基因,当过表达时,会导致肿瘤的形成。靶向 Pim-1 的抑制剂可以通过抑制激酶活性来抑制肿瘤生长,从而有潜力治疗各种癌症 .

针对 II 型糖尿病的 GPR119 激动剂的开发

该化合物用作合成选择性 GPR119 激动剂的反应物。GPR119 是一种与葡萄糖稳态和脂质代谢相关的 G 蛋白偶联受体。该受体的激动剂正在被研究,以探索其通过刺激胰岛素释放治疗 II 型糖尿病的潜力 .

HIV-1 复制抑制剂

研究人员使用 1-BOC-4-(4-溴苯氧基)哌啶来开发可以阻止 M 型 (R5) HIV-1 复制的抑制剂。这些抑制剂可以为 HIV 治疗提供一种新的方法,特别是针对使用 CCR5 受体进入人体的病毒株 .

组蛋白脱乙酰酶 (HDAC) 抑制剂

该化合物也是合成 HDAC 抑制剂的前体。HDAC 是修饰染色质结构和基因表达的酶。HDAC 抑制剂在癌症治疗中具有治疗潜力,因为它们可以诱导癌细胞的细胞周期停滞、分化和凋亡 .

选择性 5-HT6 拮抗剂

1-BOC-4-(4-溴苯氧基)哌啶用于生产选择性 5-HT6 拮抗剂。5-HT6 受体与认知和神经退行性疾病有关。该受体的拮抗剂正在被研究,以探索其改善认知功能和治疗阿尔茨海默病等疾病的潜力 .

三组分乙烯基曼尼希反应

在合成化学中,该化合物参与三组分乙烯基曼尼希反应。这些反应对于构建具有高立体控制的复杂分子非常有用,这在药物开发和天然产物合成中非常有价值 .

神经保护剂的合成

由于其结构特征,1-BOC-4-(4-溴苯氧基)哌啶可用于合成神经保护剂。这些药物可以保护神经细胞免受损伤、退化或功能障碍,为治疗神经系统疾病提供了潜在方法 .

用于各种有机合成的化学中间体

最后,作为一种化学中间体,1-BOC-4-(4-溴苯氧基)哌啶在各种有机合成中用途广泛。其与不同官能团的反应性使其成为创建各种有机化合物(包括潜在的新药)的宝贵构建块 .

安全和危害

属性

IUPAC Name |

tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZKMQIFQZKKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674648 | |

| Record name | tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308386-38-1 | |

| Record name | tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octahydroimidazolidino[1,5-a]pyridin-3-one](/img/structure/B1373034.png)

![3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride](/img/structure/B1373035.png)

![N-[5-(aminomethyl)-2-methoxyphenyl]acetamide](/img/structure/B1373043.png)

![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1373048.png)

![4-{[(Cyclopropylmethyl)amino]methyl}phenol hydrochloride](/img/structure/B1373050.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1373053.png)

![2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline](/img/structure/B1373054.png)